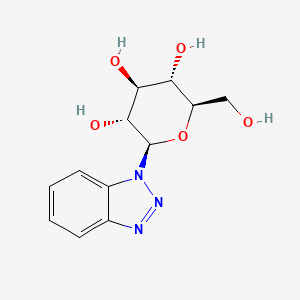
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a bromine atom, a pyrazole ring, and a benzaldehyde group
作用機序
Target of Action
Compounds of the pyrazole series are known to exhibit a wide range of pharmacological properties , suggesting that they may interact with multiple targets.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives , it’s likely that this compound could influence multiple pathways.
Result of Action
Based on the known activities of similar pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of hydrazine derivatives with acetylenic ketones to form pyrazoles . The bromination of the pyrazole ring can be achieved using bromine or N-bromosuccinimide under controlled conditions . The final step involves the formylation of the aromatic ring to introduce the benzaldehyde group, which can be done using Vilsmeier-Haack reaction conditions .
Industrial Production Methods: Industrial production of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts to minimize production costs .
化学反応の分析
Types of Reactions: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Major Products:
Substitution: Various substituted pyrazole derivatives.
Oxidation: 2-bromo-4-(1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-bromo-4-(1H-pyrazol-1-yl)benzyl alcohol.
科学的研究の応用
Chemistry: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds and other functionalized molecules .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials with specific electronic or optical properties .
類似化合物との比較
4-(1H-pyrazol-1-yl)benzaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-bromo-4-(1H-imidazol-1-yl)benzaldehyde:
2-bromo-4-(1H-tetrazol-1-yl)benzaldehyde: Features a tetrazole ring, which can significantly alter its chemical behavior and biological effects.
Uniqueness: 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
2-bromo-4-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXMYWWKFSWSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl 8,8-difluoro-1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B6616957.png)






![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)


